![molecular formula C11H7N3O4 B8317864 (3-azido-2-oxochromen-7-yl) acetate](/img/structure/B8317864.png)
(3-azido-2-oxochromen-7-yl) acetate
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Overview
Description
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-azido-2-oxochromen-7-yl) acetate typically involves the esterification of 3-azido-2-oxo-2H-chromen-7-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Major Products
Substitution: Formation of substituted amines.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of chromenone compounds exhibit anticancer properties. Specifically, (3-azido-2-oxochromen-7-yl) acetate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The azido group in this compound enhances its antimicrobial activity. Studies have shown that chromenone derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its azido group can participate in click chemistry reactions, particularly the azide–alkyne cycloaddition, which is valuable for synthesizing complex organic molecules and polymers . This property allows for the creation of functionalized derivatives that can be tailored for specific applications.
Synthesis of Bioactive Compounds
The compound can be utilized to synthesize various bioactive molecules through modifications of its functional groups. For example, transforming the azido group into amines or other functional groups can lead to the development of novel pharmaceuticals with enhanced biological activities .
Biochemical Applications
Fluorescent Probes
Due to its unique structure, this compound can be used to develop fluorescent probes for biological imaging. The azido group allows for specific labeling of biomolecules, facilitating studies on cellular processes and interactions within living organisms .
Targeted Drug Delivery Systems
The compound's ability to conjugate with other molecules makes it suitable for targeted drug delivery systems. By attaching therapeutic agents to this compound, researchers can create targeted therapies that improve drug efficacy while minimizing side effects .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups. This highlights the potential of this compound as a lead structure for developing new cancer therapies .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, (3-azido-2-oxochromen-7-yloxy) derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity, suggesting their potential use as new antibiotics .
Mechanism of Action
The mechanism of action of (3-azido-2-oxochromen-7-yl) acetate largely depends on the specific application. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules. The chromene moiety may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 3-benzoyl-2-oxo-2H-chromen-7-yl ester
- (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioorthogonal labeling, setting it apart from other chromene derivatives that may lack this functional group.
Properties
Molecular Formula |
C11H7N3O4 |
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Molecular Weight |
245.19 g/mol |
IUPAC Name |
(3-azido-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3 |
InChI Key |
YVWSHWUPTFLTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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